4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine
Overview
Description
4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Studies
One significant application of pyrimidine derivatives, similar in structure to 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine, is in the realm of enzyme inhibition. For instance, Baker et al. (1967) investigated various pyrimidines, including those substituted with chlorophenyl and methylsulfonyl groups, to evaluate their binding to dihydrofolic reductase. This research is vital for designing irreversible inhibitors targeting specific enzyme sites (Baker, Lourens, & Jordaan, 1967).
Synthesis and Chemical Properties
Williams et al. (1998) focused on synthesizing various pyrrolo[2,3-d]pyrimidine derivatives, which include structural elements similar to this compound. These compounds were examined for their potential as nucleoside analogs and for incorporation into DNA, indicating their utility in genetic studies and potential therapeutic applications (Williams, Loakes, & Brown, 1998).
Gilbile et al. (2017) described the modified synthesis of a compound structurally related to this compound, emphasizing the steps involved and their efficiency. This research highlights the importance of efficient synthesis methods for such compounds, which can be critical in their large-scale production for various applications (Gilbile, Bhavani, & Vyas, 2017).
Antiviral Activity
Saxena et al. (1988) explored the antiviral activity of certain pyrrolo[2,3-d]pyrimidines, closely related to the chemical structure . They examined their effects against human cytomegalovirus and herpes simplex virus, providing insights into the potential antiviral applications of such compounds (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Structural Studies and Interaction Analysis
Balasubramani et al. (2007) conducted an extensive study on the crystal structures of pyrimethamine sulfonate complexes, which share similarities in molecular structure with this compound. Their research gives critical insights into the molecular interactions and bonding patterns, which are essential for understanding the compound's behavior in biological systems (Balasubramani, Muthiah, & Lynch, 2007).
Future Directions
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-methylsulfonyl-2-pyridin-3-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23(21,22)14-10-19-16(11-5-4-8-18-9-11)20-15(14)12-6-2-3-7-13(12)17/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLNICLFVMOMES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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